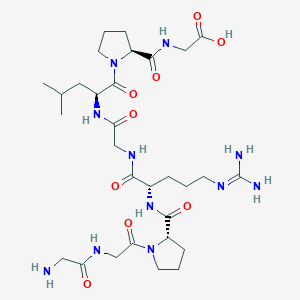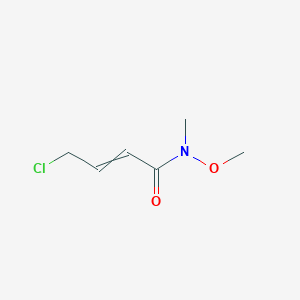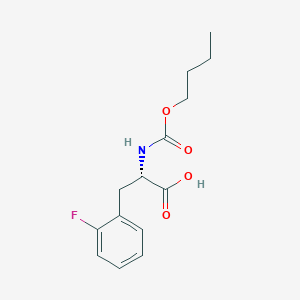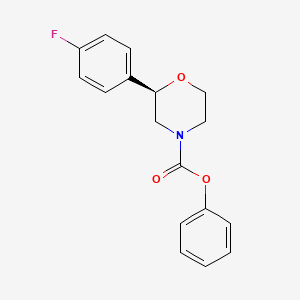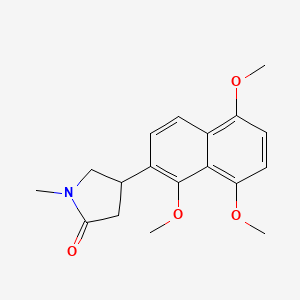![molecular formula C32H36Br2O B14196508 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene CAS No. 848391-89-9](/img/structure/B14196508.png)
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic semiconducting polymers. This compound is particularly significant in the field of organic electronics, where it is used in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluorene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted fluorenes and extended conjugated polymers, which are valuable in the development of organic electronic materials.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of materials for OLEDs and organic photovoltaic cells (OPVs).
Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers with applications in optoelectronic devices.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances the electronic properties of the materials it is incorporated into, making them suitable for use in optoelectronic devices. The molecular targets and pathways involved include the formation of extended π-conjugated systems, which facilitate charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9-fluorenone
Uniqueness
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene is unique due to the presence of the dodecyloxyphenyl group, which imparts specific solubility and electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics, where solubility and processability are crucial.
Eigenschaften
CAS-Nummer |
848391-89-9 |
|---|---|
Molekularformel |
C32H36Br2O |
Molekulargewicht |
596.4 g/mol |
IUPAC-Name |
2,7-dibromo-9-[(4-dodecoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C32H36Br2O/c1-2-3-4-5-6-7-8-9-10-11-20-35-27-16-12-24(13-17-27)21-30-31-22-25(33)14-18-28(31)29-19-15-26(34)23-32(29)30/h12-19,21-23H,2-11,20H2,1H3 |
InChI-Schlüssel |
SRFNCMHBMGXVHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
